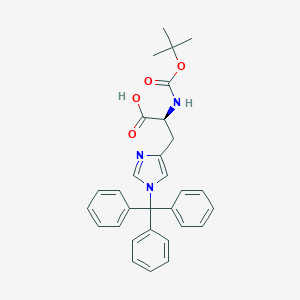

Boc-His(Trt)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZPXVCRAAKCM-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32926-43-5 | |

| Record name | Boc-His(Trt)-OH, Nα-Boc-N(im)-trityl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9YH4KHR73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Boc-His(Trt)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine, commonly known as Boc-His(Trt)-OH. This essential reagent is a cornerstone in solid-phase peptide synthesis (SPPS), particularly within drug development and proteomics research. This document is intended to serve as a comprehensive resource for scientists and professionals in these fields.

Chemical Properties and Structure

This compound is a derivative of the amino acid L-histidine, strategically modified with two protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino position and the bulky trityl (Trt) group on the τ-nitrogen of the imidazole side chain. These modifications are crucial for preventing unwanted side reactions during peptide synthesis.

General Information

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | [1] |

| Synonyms | Nα-Boc-N(im)-trityl-L-histidine, Boc-L-His(Trt)-OH | [2][3] |

| CAS Number | 32926-43-5 | [4] |

| Molecular Formula | C₃₀H₃₁N₃O₄ | [4] |

| Molecular Weight | 497.58 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | ~130 °C (with decomposition) | [1][6] |

| Boiling Point | 667.5 ± 55.0 °C (Predicted) | [1][6] |

| Solubility | Soluble in DMSO, requires ultrasonic assistance for high concentrations. Hygroscopic DMSO can impact solubility. | [5] |

| pKa (Imidazole Side Chain) | The pKa of the imidazole side chain in histidine is approximately 6.0. The electron-withdrawing nature of the trityl group is expected to lower this value, though a precise experimental value for the protected form is not readily available. | [7][8] |

| Optical Rotation | [α]20/D +12.5 ± 1.0°, c = 1% in methanol |

Structural Information

| Identifier | String |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O |

| InChI | 1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 |

Experimental Protocols

This compound is a cornerstone of Boc-based solid-phase peptide synthesis (Boc-SPPS). The following protocols outline its use in this methodology.

General Boc-SPPS Cycle

The synthesis of a peptide on a solid support using Boc-protected amino acids follows a cyclical process of deprotection, neutralization, and coupling.

References

- 1. 32926-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS 32926-43-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Histidine - Wikipedia [en.wikipedia.org]

- 8. Reddit - The heart of the internet [reddit.com]

Boc-His(Trt)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Boc-N(im)-trityl-L-histidine, commonly known as Boc-His(Trt)-OH. It is a critical building block in peptide synthesis, particularly for the introduction of histidine residues into peptide sequences. This document outlines its chemical properties, applications in peptide synthesis, and detailed experimental considerations.

Core Properties of this compound

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole nitrogen is protected by a trityl (Trt) group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

| Property | Value | References |

| CAS Number | 32926-43-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₃₀H₃₁N₃O₄ | [1][2][4][6][7] |

| Molecular Weight | 497.58 g/mol | [1][2][4][6] |

| Appearance | White to off-white powder | [4][7] |

| Purity | ≥98% | [1][2][6] |

| Melting Point | 130 °C (decomposition) | [4][6] |

| Storage | 2-8 °C |

Role in Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. The Boc group on the α-amino is acid-labile and is typically removed with trifluoroacetic acid (TFA). The Trt group protecting the imidazole side chain is also acid-labile but requires milder acidic conditions for removal, offering orthogonal protection. This differential stability is crucial for selectively deprotecting the N-terminus for chain elongation without prematurely removing the side-chain protection.

The trityl group offers significant advantages for histidine protection:

-

Prevention of Racemization: It effectively minimizes the risk of racemization of the histidine residue during the coupling step.

-

Suppression of Side Reactions: It prevents undesirable side reactions at the imidazole ring.

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for the incorporation of a this compound residue during SPPS.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. peptide.com [peptide.com]

- 4. This compound CAS 32926-43-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 32926-43-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound Novabiochem 32926-43-5 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

Solubility Profile of Boc-His(Trt)-OH: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility of Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine (Boc-His(Trt)-OH) in common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis, offering critical data and standardized protocols to facilitate the effective use of this vital amino acid derivative.

Introduction

This compound is a widely utilized protected amino acid in solid-phase peptide synthesis (SPPS). The bulky trityl (Trt) group on the imidazole side chain of histidine prevents undesirable side reactions, while the tert-butyloxycarbonyl (Boc) group protects the α-amino group. A thorough understanding of its solubility characteristics is paramount for efficient reaction setup, purification, and handling. This guide summarizes known solubility data and provides a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data, compiled from various sources, is presented in Table 1. It is important to note that solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of moisture.

| Solvent | Polarity Index | Quantitative Solubility | Qualitative Description |

| Dimethylformamide (DMF) | 6.4 | ~248.8 mg/mL | Clearly Soluble |

| Dimethyl sulfoxide (DMSO) | 7.2 | 100 mg/mL | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | 6.5 | Data not available | Likely soluble |

| Chloroform | 4.1 | Data not available | Slightly Soluble |

| Methanol | 5.1 | Data not available | Sparingly Soluble |

| Tetrahydrofuran (THF) | 4.0 | Data not available | Likely sparingly to slightly soluble |

| Acetonitrile (ACN) | 5.8 | Data not available | Likely sparingly to slightly soluble |

| Ethyl Acetate (EtOAc) | 4.4 | Data not available | Likely sparingly soluble |

| Dichloromethane (DCM) | 3.1 | Data not available | Likely sparingly to slightly soluble |

| Water | 10.2 | Data not available | Insoluble |

Note: The qualitative description for NMP is based on the solubility of the similar compound Boc-His(Trt)-Aib-OH, which is reported to be soluble in NMP. Qualitative descriptions for THF, ACN, EtOAc, and DCM are estimations based on the general solubility trends of protected amino acids.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a protected amino acid like this compound in a specific solvent. This method is based on the principle of reaching equilibrium saturation and subsequent quantification.

3.1. Materials

-

This compound

-

Solvent of interest (analytical grade or higher)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or orbital shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a magnetic stirrer or orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved solid.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound. Researchers are encouraged to perform their own solubility tests under their specific experimental conditions for the most accurate results.

A Comprehensive Technical Guide to Boc-His(Trt)-OH: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Boc-N(im)-Trityl-L-histidine (Boc-His(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide covers reliable suppliers, purchasing considerations, detailed experimental protocols for its use in peptide synthesis, and its application in the context of a key biological signaling pathway.

Introduction to this compound in Peptide Synthesis

This compound is a protected amino acid derivative essential for the incorporation of histidine residues in peptides synthesized via the Boc/Bzl strategy.[1][2] The bulky trityl (Trt) group on the imidazole side chain of histidine serves as a crucial protecting group, effectively preventing racemization and undesirable side reactions during the coupling steps of SPPS.[3][4] Its acid-labile nature allows for its simultaneous removal along with the Nα-Boc protecting group during the final cleavage from the resin, streamlining the synthesis process.[3] This derivative is widely used in the synthesis of bioactive peptides and peptide-based therapeutics.[1]

Sourcing and Procurement of this compound

A multitude of chemical suppliers offer this compound, catering to various scales of research and development. When selecting a supplier, it is imperative to consider purity, availability of technical documentation, and cost-effectiveness.

Table 1: Supplier and Purchasing Options for this compound

| Supplier | Purity | Available Quantities | CAS Number | Additional Information |

| Sigma-Aldrich (Merck) | ≥98.0% (TLC), ≥98.0% (HPLC) | 1 g, 5 g, 25 g | 32926-43-5 | Offers Novabiochem® brand, known for high quality in peptide synthesis.[5] |

| MedchemExpress | 99.84% (HPLC) | 100 mg, 1 g, 5 g | 32926-43-5 | Provides a detailed Certificate of Analysis with purity and characterization data.[6] |

| Aapptec Peptides | Lot-specific | Custom and bulk quantities | 32926-43-5 | Specializes in peptide synthesis reagents and provides Certificates of Analysis.[7] |

| Biorbyt | 95% | 1 g | 32926-43-5 | Offers the product as a lyophilized powder.[1] |

| CP Lab Safety | min 98% | 100 g | 32926-43-5 | Provides bulk quantities for larger scale synthesis.[8] |

| Research Scientific | ≥98.0% | 1 g | 32926-43-5 | UK-based supplier.[9] |

| Home Sunshine Pharma | ≥98.0% | Inquire for quantities | 32926-43-5 | Manufacturer and supplier based in China.[10] |

| ApiSyn Healthcare Pvt. Ltd. | Under Development | Lab Sample Available | 32926-43-5 | Indian supplier focused on R&D purposes.[11] |

| Suzhou Highfine Biotech | Inquire for purity | 100g, 1kg, 25kg | 32926-43-5 | China-based supplier offering a range of quantities.[12] |

Experimental Protocol: Solid-Phase Synthesis of Angiotensin II using this compound

This section details a representative protocol for the manual solid-phase synthesis of the octapeptide Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) using the Boc/Bzl strategy. This compound is utilized for the incorporation of the histidine residue at position 6.

Materials and Reagents

-

Boc-amino acids (Boc-Asp(OBzl)-OH, Boc-Arg(Tos)-OH, Boc-Val-OH, Boc-Tyr(Br-Z)-OH, Boc-Ile-OH, this compound, Boc-Pro-OH, Boc-Phe-OH)

-

Merrifield resin (1% divinylbenzene, 100-200 mesh)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

-

Diethyl ether

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Synthesis Workflow

The synthesis follows a stepwise elongation of the peptide chain on the solid support, involving repetitive cycles of deprotection and coupling.

Detailed Synthesis Steps

-

Resin Preparation and First Amino Acid Attachment:

-

Swell 1 g of Merrifield resin in DCM in a reaction vessel.

-

Attach the first amino acid, Boc-Phe-OH, to the resin via its cesium salt to minimize racemization.[13]

-

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[13]

-

Wash the resin thoroughly with DCM to remove excess TFA.

-

-

Neutralization:

-

Neutralize the resulting TFA salt of the amino group by washing the resin with a 10% solution of DIEA in DCM.[14]

-

Wash the resin with DCM to remove excess DIEA.

-

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the next Boc-amino acid (e.g., Boc-Pro-OH) and 3 equivalents of HOBt in a minimal amount of DMF.

-

Add 3 equivalents of DCC in DCM to the amino acid solution and pre-activate for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for the required coupling time (see Table 2).[15]

-

Monitor the completion of the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Table 2: Coupling Times for Angiotensin II Synthesis [15]

| Amino Acid | Coupling Time (minutes) |

| Boc-Pro-OH | 30-35 |

| This compound | 30 |

| Boc-Ile-OH | 30-45 |

| Boc-Tyr(Br-Z)-OH | 30-40 |

| Boc-Val-OH | 30-40 |

| Boc-Arg(Tos)-OH | 30-35 |

| Boc-Asp(OBzl)-OH | 30-40 |

-

Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the Angiotensin II sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Transfer the dried resin to a specialized HF cleavage apparatus.

-

Add 1 mL of anisole as a scavenger per gram of resin.

-

Carefully distill anhydrous HF into the reaction vessel at -78°C.

-

Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group from histidine).[16]

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Washing:

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Wash the precipitate several times with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Centrifuge and decant the ether.

-

Dry the crude peptide under vacuum.

-

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[17][18]

-

A typical gradient would be from 5% to 65% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

-

Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

-

Pool the pure fractions and lyophilize to obtain the final Angiotensin II peptide as a white powder.[19]

-

Application Context: The Angiotensin II Signaling Pathway

The synthesized Angiotensin II peptide is a potent vasoconstrictor and a key component of the Renin-Angiotensin System (RAS), which plays a critical role in regulating blood pressure and cardiovascular homeostasis.[20][21] Understanding its signaling pathway is crucial for drug development efforts targeting hypertension and other cardiovascular diseases.

Angiotensin II exerts its effects primarily through the Angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor.[22][23]

Pathway Description:

-

Binding and Activation: Angiotensin II binds to the AT1 receptor on the cell surface.[20]

-

G-Protein Activation: This binding activates the heterotrimeric G-protein, Gq/11.[23]

-

PLC Activation: The activated Gq/11 stimulates Phospholipase C (PLC).[21]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21]

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[22]

-

PKC Activation: DAG and the increased cytosolic Ca²⁺ levels synergistically activate Protein Kinase C (PKC).[21]

-

Downstream Signaling: PKC, in turn, activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (comprising ERK, JNK, and p38 kinases).[22]

-

Cellular Response: These signaling events culminate in the nucleus, where they regulate gene transcription, leading to cellular responses such as cardiomyocyte hypertrophy, vasoconstriction, and inflammation.[22]

Conclusion

This compound is an indispensable reagent for researchers and professionals in the field of peptide synthesis and drug development. Its effective protection of the histidine side chain ensures the synthesis of high-purity peptides with the correct stereochemistry. A thorough understanding of its sourcing, handling, and application in SPPS, as exemplified by the synthesis of Angiotensin II, empowers scientists to efficiently produce complex peptides for investigating critical biological pathways and developing novel therapeutics. The careful selection of suppliers and adherence to optimized experimental protocols are paramount to achieving successful and reproducible results.

References

- 1. biorbyt.com [biorbyt.com]

- 2. This compound suppliers UK [ukchemicalsuppliers.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. calpaclab.com [calpaclab.com]

- 9. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 10. This compound CAS 32926-43-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. This compound - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 12. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. agilent.com [agilent.com]

- 18. bachem.com [bachem.com]

- 19. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]

- 20. researchgate.net [researchgate.net]

- 21. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Use of Boc-His(Trt)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive material safety data and handling protocols for N-α-Boc-N-τ-trityl-L-histidine (Boc-His(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to the safety protocols outlined herein is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Section 1: Chemical Identification and Physical Properties

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a trityl (Trt) group.[1] These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀H₃₁N₃O₄ | [1] |

| Molecular Weight | 497.58 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | ~130 °C (decomposes) | |

| CAS Number | 32926-43-5 | [1][2] |

| Synonyms | Nα-Boc-Nτ-trityl-L-histidine | [1] |

Section 2: Hazard Identification and Toxicology

While extensive quantitative toxicity data such as LD50 and LC50 values are not available for this compound, the available Material Safety Data Sheets (MSDS) indicate potential hazards that necessitate careful handling.

Potential Health Effects: [1]

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

-

Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.

-

Eye Contact: May cause eye irritation.

Table 2: Toxicological Data Summary

| Metric | Value | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |

| Skin Corrosion/Irritation | May cause skin irritation | [1] |

| Serious Eye Damage/Irritation | May cause eye irritation | [1] |

| Respiratory or Skin Sensitization | No data available | |

| Carcinogenicity | No data available | [1] |

| Mutagenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

Section 3: Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

3.1 Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye Protection | Safety glasses with side-shields or goggles. | [1] |

| Hand Protection | Compatible chemical-resistant gloves. | [1] |

| Skin and Body Protection | Laboratory coat. | [1] |

| Respiratory Protection | Use a NIOSH-approved respirator with appropriate filter cartridges when handling large quantities or in poorly ventilated areas. | [1] |

3.2 Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of dust.[1]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.[1]

3.3 Storage Conditions

-

Store in a tightly closed container.[1]

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is between 2°C and 8°C.

The following diagram illustrates the logical workflow for the safe handling of this compound.

Section 4: Accidental Release and First Aid Measures

4.1 Accidental Release Measures

-

Small Spills: Carefully sweep up the material and place it in a designated, labeled container for disposal. Avoid generating dust.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material and place it in a suitable container for disposal.

4.2 First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. | [1] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1] |

Section 5: Experimental Protocol - Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-SPPS. The following is a general protocol for the incorporation of an amino acid residue onto a solid support. This protocol should be adapted based on the specific peptide sequence and resin used.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Scavengers for cleavage (e.g., triisopropylsilane)

Methodology:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the solution and repeat the treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Neutralize the resin with a 10% solution of DIEA in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM.

-

-

Amino Acid Coupling:

-

Dissolve this compound (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF and then with DCM.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid coupling and N-terminal Boc deprotection, wash and dry the peptide-resin.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

-

The following diagram illustrates the general workflow for Boc-SPPS.

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be trained in the proper handling of hazardous chemicals and should consult the full Safety Data Sheet (SDS) before use.

References

The Trityl (Trt) Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of solid-phase peptide synthesis (SPPS), the selective and temporary masking of reactive functional groups is paramount to achieving the desired peptide sequence with high fidelity. The trityl (Trt) protecting group, a bulky triphenylmethyl moiety, has established itself as a cornerstone in the repertoire of peptide chemists. Its utility stems from its unique combination of steric hindrance and extreme acid lability, which allows for strategic and orthogonal protection schemes, particularly within the widely adopted Fmoc/tBu strategy. This technical guide provides an in-depth exploration of the function of the trityl group, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in optimizing their peptide synthesis endeavors.

Core Functions and Applications of the Trityl Group

The primary role of the trityl group in peptide synthesis is the protection of various amino acid side chains. Its large steric profile can also be advantageous in disrupting peptide aggregation during the synthesis of long or hydrophobic sequences.[1]

Side-Chain Protection:

The Trt group is most commonly employed for the side-chain protection of the following amino acids:

-

Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and prone to oxidation, making its protection crucial. The S-trityl protection is stable during peptide chain assembly and can be readily removed under mild acidic conditions, often concurrently with the final cleavage of the peptide from the resin.[2][3] This allows for the generation of peptides with free thiol groups, which can then be used for disulfide bond formation or other modifications.

-

Histidine (His): The imidazole side chain of histidine can be protected at the τ-nitrogen by the Trt group. This prevents side reactions such as N-acylation during coupling steps.[4][5] However, it is important to note that Trt protection on histidine does not completely prevent racemization during activation.[4]

-

Asparagine (Asn) and Glutamine (Gln): The amide side chains of Asn and Gln can be protected with the Trt group to improve their solubility in organic solvents and to prevent side reactions like dehydration to nitriles or pyroglutamate formation.[5]

-

Serine (Ser) and Threonine (Thr): The hydroxyl groups of Ser and Thr can be protected as trityl ethers.[4] This protection is particularly useful when selective deprotection is required for on-resin modifications, such as phosphorylation.

Chemical Properties and Orthogonality

The defining characteristic of the trityl group is its high sensitivity to acidic conditions. This property is fundamental to its application in orthogonal protection strategies, particularly in Fmoc-based SPPS where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups are typically acid-labile.

The trityl group is significantly more acid-labile than the commonly used tert-butyl (tBu) group.[1][6] This difference in lability allows for the selective deprotection of Trt-protected side chains while tBu-protected residues remain intact. This orthogonality is highly valuable for on-resin modifications such as cyclization, branching, or the introduction of post-translational modifications.[1]

Quantitative Data: A Comparative Overview

The choice of a protecting group is often guided by its relative stability and the conditions required for its removal. The following tables summarize key quantitative and qualitative differences between the trityl group and other related protecting groups.

| Protecting Group | Primary Use in Peptide Synthesis | Relative Acid Lability | Cleavage Conditions | Orthogonality |

| Trityl (Trt) | Protection of Cys, His, Asn, Gln, Ser, Thr side chains. | High | Very mild acid (e.g., 1% TFA in DCM).[6] | Orthogonal to tBu and Fmoc. |

| tert-Butyl (tBu) | Protection of Asp, Glu, Ser, Thr, Tyr side chains. | Moderate | Strong acid (e.g., >90% TFA).[6] | Part of the standard Fmoc/tBu orthogonal pair. |

| 4-Methoxytrityl (Mmt) | Protection of Cys, His side chains. | Very High | 1% TFA in DCM/TIS.[4] | Orthogonal to tBu, Fmoc, and Trt. |

| 4-Methyltrityl (Mtt) | Protection of His side chains. | High | 15% TFA for complete removal.[4] | Orthogonal to tBu and Fmoc. |

General Order of Acid Lability: Mmt > Trt > Mtt[4]

Experimental Protocols

Protocol 1: Attachment of the First Fmoc-Amino Acid to 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the first amino acid onto the highly acid-sensitive 2-chlorotrityl chloride resin, which is often used for the synthesis of protected peptide fragments.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-amino acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)

-

Methanol (MeOH)

Procedure:

-

Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a reaction vessel.

-

In a separate flask, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution) and DIPEA (6-10 equivalents) in anhydrous DCM. If the amino acid is not fully soluble, add a minimal amount of anhydrous DMF to achieve a clear solution.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any unreacted chlorotrityl groups, add methanol (10 mL per gram of resin) to the reaction vessel and agitate for an additional 15-30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).

-

Dry the resin under vacuum.

Protocol 2: On-Resin Deprotection of a Trityl-Protected Side Chain

This protocol outlines the selective removal of a Trt group from an amino acid side chain while the peptide remains attached to the resin.

Materials:

-

Peptidyl-resin with a Trt-protected amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) or Triethylsilane (TES) (as scavengers)

Procedure:

-

Swell the peptidyl-resin in DCM for 30 minutes.

-

Prepare a deprotection solution of 1-5% TFA in DCM containing 2-5% of a scavenger (TIS or TES). The scavenger is crucial to quench the highly reactive trityl cation that is released.

-

Treat the resin with the deprotection solution. The reaction can be monitored by the appearance of a yellow-orange color, which indicates the presence of the trityl cation.

-

Agitate the mixture for 5-15 minutes. Repeat the treatment with fresh deprotection solution until the solution remains colorless, indicating complete removal of the Trt group.

-

Wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA and the cleaved trityl adducts.

-

Neutralize the resin with a solution of 5-10% DIPEA in DCM (3 times) to ensure the peptide is ready for the next synthetic step.

-

Wash the resin again with DCM (3 times) and DMF (3 times).

Protocol 3: Cleavage of a Fully Protected Peptide from 2-Chlorotrityl Resin

This protocol allows for the cleavage of the peptide from the 2-chlorotrityl resin while keeping the acid-labile side-chain protecting groups, including Trt, intact.

Materials:

-

Fully assembled peptidyl-resin on 2-chlorotrityl support

-

Acetic acid (AcOH)

-

Trifluoroethanol (TFE)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Prepare a cleavage cocktail of acetic acid/trifluoroethanol/DCM (e.g., 1:1:8 v/v/v).[7]

-

Suspend the dry peptidyl-resin in the cleavage cocktail (approximately 10-20 mL per gram of resin).

-

Agitate the mixture at room temperature for 30-60 minutes. The progress of the cleavage can be monitored by taking small aliquots, removing the solvent, and analyzing the product by HPLC.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional cleavage cocktail (2-3 times) and combine the filtrates.

-

Concentrate the combined filtrates under reduced pressure to remove the DCM.

-

Precipitate the protected peptide by adding the concentrated solution dropwise to a 10-fold excess of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual cleavage reagents.

-

Dry the protected peptide fragment under vacuum.

Mandatory Visualizations

Trityl Group Structure and Protection Mechanism

Caption: Mechanism of trityl protection and deprotection of an amino acid side chain.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using Trityl Protection

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

The trityl protecting group is an indispensable tool in modern peptide synthesis, offering a unique set of properties that enable the synthesis of complex and modified peptides. Its high acid lability provides the orthogonality required for sophisticated synthetic strategies, while its steric bulk can mitigate common challenges such as peptide aggregation. A thorough understanding of its chemical characteristics, coupled with the application of robust experimental protocols, allows researchers to harness the full potential of the trityl group. This guide serves as a comprehensive resource to aid in the strategic implementation of trityl protection, ultimately contributing to the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic development.

References

Stability and Recommended Storage Conditions for Boc-His(Trt)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Nα-tert-butyloxycarbonyl-Nτ-trityl-L-histidine (Boc-His(Trt)-OH) and outlines the recommended conditions for its storage to ensure its integrity for use in research and pharmaceutical development. Understanding the chemical stability of this critical raw material is paramount for the successful synthesis of peptides and other therapeutic agents.

Chemical Stability Profile

This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its stability is influenced by several factors, including temperature, moisture, light, and pH. The molecule possesses two key protecting groups, the Boc group on the α-amino group and the trityl (Trt) group on the imidazole side chain of histidine, each with its own susceptibility to degradation.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can lead to the degradation of this compound. The tert-butyloxycarbonyl (Boc) protecting group is known to be thermolabile and can be removed by heating, leading to the formation of the free amine and byproducts such as isobutylene and carbon dioxide. While this typically requires high temperatures, prolonged exposure to moderately elevated temperatures during storage or transport could initiate degradation.

-

Moisture: As with many lyophilized powders, this compound is hygroscopic. The presence of moisture can facilitate hydrolysis of the Boc group, particularly in the presence of any acidic or basic impurities. It is crucial to handle the solid material in a dry environment and to properly seal containers after use. For solutions, the presence of water is a key factor in potential degradation pathways.

-

Light: The trityl (Trt) group is known to be sensitive to photolytic cleavage. Exposure to light, particularly UV light, can lead to the formation of trityl radicals and subsequent deprotection of the histidine side chain. This can result in unwanted side reactions during peptide synthesis. Therefore, it is essential to protect this compound from light.

-

pH: The stability of this compound is highly dependent on pH. The Boc group is labile to acidic conditions, and the Trt group is also readily cleaved by acids. Conversely, while the Boc group is relatively stable to basic conditions, the ester linkage in the molecule could be susceptible to hydrolysis at very high pH.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, it is imperative to adhere to the following storage guidelines, which have been compiled from various supplier recommendations and general best practices for handling protected amino acids.

Solid Form (Lyophilized Powder)

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C | Minimizes thermal degradation of the Boc group.[1][2][3][4] |

| For long-term storage, -20°C is preferred.[1][2][3] | Ensures maximum stability over extended periods. | |

| Humidity | Store in a dry environment. | Prevents hydrolysis of the protecting groups. |

| Use of a desiccator is recommended. | Maintains a low-moisture environment. | |

| Light | Keep in a dark place. | Protects the light-sensitive trityl group from photodegradation.[5] |

| Store in an opaque or amber container. | Provides a physical barrier against light exposure. | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes oxidation, although oxidation is a lesser concern for this molecule compared to others. |

| Container | Tightly sealed container. | Prevents ingress of moisture and atmospheric contaminants. |

In-Solution

Storing this compound in solution for extended periods is generally not recommended due to decreased stability. If solution storage is necessary, the following conditions should be observed.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or -80°C.[1] | Significantly slows down degradation reactions in solution. |

| Solvent | Anhydrous aprotic solvents (e.g., DMF, NMP). | Minimizes hydrolysis. |

| Light | Protect from light. | Prevents photodegradation of the trityl group. |

| Handling | Prepare fresh solutions for use. | Ensures the use of high-purity material in synthesis. |

| Avoid repeated freeze-thaw cycles.[2] | Can lead to degradation and precipitation. | |

| Aliquot into single-use vials. | Minimizes handling and exposure of the stock solution. |

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of protecting group chemistry, the following degradation pathways can be anticipated.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and effective technique for this purpose.

Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

1. Initial Method Scouting:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-230 nm).

-

Temperature: Column temperature should be controlled, typically around 25-30°C.

2. Forced Degradation Studies: Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.

-

Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature.

-

Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid material and a solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the solid material and a solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

3. Method Optimization and Validation:

-

Analyze the stressed samples using the initial HPLC method.

-

Optimize the mobile phase gradient, flow rate, and other parameters to achieve adequate separation between the main peak and all degradation product peaks.

-

Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The stability of this compound is critical for its successful application in peptide synthesis and drug development. By adhering to the recommended storage conditions, particularly protection from heat, moisture, and light, researchers can ensure the high purity and integrity of this important reagent. For critical applications, it is advisable to perform stability testing using a validated stability-indicating HPLC method to confirm the quality of the material, especially after long-term storage or exposure to non-ideal conditions. This proactive approach to quality control will contribute to more reliable and reproducible scientific outcomes.

References

Role of Boc protecting group in solid-phase peptide synthesis

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational technology. The choice of chemical strategy is critical to the success of this endeavor. While the Fmoc/tBu strategy has become widespread, the original tert-butyloxycarbonyl (Boc)/Benzyl (Bzl) strategy, pioneered by R. Bruce Merrifield, remains a powerful and often essential tool. This guide provides a comprehensive examination of the Boc protecting group's role, the underlying chemistry, and its practical application in Solid-Phase Peptide Synthesis (SPPS).

The Core Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a temporary protecting group for the α-amino function of amino acids. Its utility is rooted in its unique chemical property: it is an acid-labile protecting group.[1] This means it is stable under neutral and basic conditions but can be readily and cleanly removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[2]

This graded lability is the cornerstone of the entire Boc-SPPS strategy. While the temporary Nα-Boc group is removed by moderate acid (e.g., 25-50% TFA in Dichloromethane), the more permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal.[3] This differential stability allows for the selective deprotection and stepwise elongation of the peptide chain.

The Boc-SPPS Workflow: A Step-by-Step Overview

The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain. The fundamental steps in each cycle are deprotection, neutralization, and coupling, followed by a final cleavage step upon completion of the sequence.

Caption: A diagram illustrating the cyclical workflow of Boc-SPPS.

Quantitative Data and Reagent Overview

The efficiency of each step in the Boc-SPPS cycle is critical for the purity and yield of the final peptide. The following tables summarize key quantitative data for reagents and reaction conditions.

Table 1: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Trifluoroacetic Acid (TFA), moderately strong acid | Piperidine in DMF, mild base |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage Reagent | Hydrogen Fluoride (HF) or TFMSA, strong acid | Trifluoroacetic Acid (TFA), moderate acid |

| Orthogonality | Partial (both Boc and Bzl are acid-labile)[3] | High (base-labile Fmoc vs. acid-labile tBu)[2] |

| Typical Coupling Efficiency | >99% with modern protocols | >99% with modern protocols |

| Key Advantage | Robust for long or aggregation-prone sequences[4] | Milder conditions, easier automation |

| Key Disadvantage | Requires handling of hazardous HF[5] | Base-labile side reactions (e.g., aspartimide) |

Table 2: Common Boc Deprotection Conditions

| TFA Concentration in DCM | Typical Time | Notes |

| 25% | 20 - 30 min | A common and generally effective condition. |

| 50% | 15 - 25 min | Faster deprotection, standard in many protocols.[6] |

| 100% (Neat TFA) | 1 - 2 min x 2 | Very rapid but may increase risk of side reactions. Used in "fast-Boc" protocols.[7][8] |

Note: A short pre-wash (1-5 min) with the TFA solution is often performed before the main deprotection step.[6]

Table 3: Performance of Common Coupling Reagents in Boc-SPPS

| Coupling Reagent/Method | Typical Coupling Time | Estimated Efficiency | Notes |

| DIC/HOBt | 1 - 4 hours | >97% | Cost-effective and reliable. The byproduct, diisopropylurea, is soluble.[9][10] |

| HBTU/HOBt | 30 - 60 minutes | >98% | Robust, widely used uronium salt. Faster than carbodiimides.[9] |

| HATU | 15 - 45 minutes | >99% | Highly efficient and rapid, especially for sterically hindered couplings.[10] |

Equivalents of amino acid and coupling reagents are typically 2-4 relative to the resin loading capacity.[11]

Detailed Experimental Protocols

Successful Boc-SPPS relies on meticulous execution. The following are detailed protocols for the key stages of the synthesis cycle.

Protocol 1: Boc Deprotection (Standard)

-

Resin Wash: Wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min).

-

Pre-wash: Add a solution of 50% TFA in DCM (approx. 10 mL per gram of resin) and agitate for 5 minutes.[6] Drain the solution.

-

Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[6]

-

TFA Removal: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

-

Solvent Exchange: Wash the resin with Isopropanol (IPA) (2 times) to shrink the resin and help remove trapped acid, followed by DCM (3 times) to re-swell the resin for the next step.[6]

Protocol 2: Neutralization

The N-terminal amine is protonated as a trifluoroacetate salt after deprotection and must be neutralized to the free amine to act as a nucleophile in the subsequent coupling step.[1]

A. Standard Neutralization

-

Following Protocol 1, add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the peptide-resin.

-

Agitate the resin slurry for 2 minutes and then drain the solution.[1]

-

Repeat steps 1 and 2 one more time.

-

Wash: Wash the neutralized peptide-resin thoroughly with DCM (3-5 times) to remove excess base and the DIEA-TFA salt.[1] The resin is now ready for coupling.

B. In Situ Neutralization This more efficient method combines neutralization and coupling into a single step, which can improve synthesis efficiency, especially for "difficult" sequences.[7][8]

-

Following Protocol 1, wash the peptide-resin with DMF (3 x 1 min).

-

In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., 4 equivalents) by dissolving it with a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF.

-

Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.

-

Immediately add DIEA to the reaction vessel (e.g., 8 equivalents) to neutralize the resin and activate the coupling reaction.[1]

-

Agitate the mixture for the duration of the coupling reaction (typically 10-20 minutes).[7]

-

Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

Protocol 3: HBTU-Mediated Coupling

-

Reagent Preparation: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in a minimal amount of DMF.

-

Activation: Add DIEA (6 equivalents) to the reagent mixture and allow it to pre-activate for 2-5 minutes.[9]

-

Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin (from Protocol 2A).

-

Reaction: Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring: Monitor the reaction's completion using a qualitative method like the Kaiser test, which detects free primary amines.[12] A negative result (yellow beads) indicates a complete reaction.

-

Wash: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 4: Final Cleavage with Hydrogen Fluoride (HF)

WARNING: Anhydrous HF is extremely hazardous, corrosive, and toxic. This procedure must be performed by trained personnel using a dedicated, HF-resistant apparatus (Teflon/Kel-F) in a certified fume hood.[5][13]

-

Pre-Cleavage Preparation:

-

Perform a final N-terminal Boc deprotection (Protocol 1) to prevent t-butylation of sensitive residues.[14]

-

Wash the peptide-resin thoroughly with DCM and dry it completely under a stream of nitrogen or in a vacuum desiccator.

-

Transfer the dry peptide-resin (typically 200 mg - 1 g) to the HF-resistant reaction vessel.[13]

-

-

Scavenger Addition: Add the appropriate scavenger cocktail to the reaction vessel. Scavengers are critical for trapping reactive carbocations generated during cleavage.[14] Table 4: Recommended HF Scavenger Cocktails [13]

Peptide Contains Recommended Cocktail (Volume Ratio) Standard residues HF : Anisole (9:1) Multiple Cys HF : p-cresol : p-thiocresol (18:1:1) | Multiple Glu/Asp | HF : p-cresol (9:1) |

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath (-78°C). Distill anhydrous HF (typically 9 mL HF per 1 mL scavenger) into the vessel.[13]

-

Cleavage Reaction: Remove the dry ice bath and place the vessel in an ice-water bath (0°C). Stir the reaction mixture for 60 minutes.[6]

-

HF Evaporation: After the reaction, evaporate the HF under a vacuum, ensuring the vapor is passed through a chemical trap (e.g., CaO).

-

Peptide Precipitation & Wash:

-

Add cold diethyl ether to the vessel to precipitate the crude peptide and wash away the scavengers.[14]

-

Transfer the resin/peptide slurry to a filter funnel and wash several times with cold diethyl ether.

-

-

Extraction & Isolation:

-

Extract the peptide from the resin using an appropriate aqueous buffer (e.g., 20% acetic acid in water).[14]

-

Freeze the aqueous solution and lyophilize to obtain the crude peptide powder, which can then be purified by RP-HPLC.

-

Chemical Mechanisms and Decision Framework

Understanding the chemical transformations and the rationale for choosing the Boc strategy is crucial for its effective implementation.

Caption: Acid-catalyzed removal of the Boc group to yield a protonated amine.

Caption: A logical flow for choosing between Boc and Fmoc strategies.

Conclusion

Despite the prevalence of the Fmoc strategy, the Boc protecting group and its associated SPPS methodology remain indispensable in the peptide chemist's toolkit. Its robustness, particularly in the synthesis of long and difficult sequences prone to aggregation, ensures its continued relevance.[4] Furthermore, Boc chemistry provides an orthogonal approach for synthesizing complex peptides with unique modifications, such as C-terminal thioesters for native chemical ligation.[5] A thorough understanding of the principles, protocols, and safety requirements detailed in this guide is essential for leveraging the power of Boc-SPPS to successfully synthesize challenging and high-value peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. chempep.com [chempep.com]

- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

Methodological & Application

Protocol for the Application of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides. Its unique imidazole side chain, however, presents challenges during solid-phase peptide synthesis (SPPS), including a high propensity for racemization. The use of side-chain protecting groups is essential to mitigate these issues. This document provides a detailed protocol for the use of Nα-Boc-Nτ-trityl-L-histidine (Boc-His(Trt)-OH), a commonly employed protected histidine derivative in Boc-SPPS. The trityl (Trt) group offers protection to the imidazole nitrogen, preventing side reactions, although its effectiveness against racemization requires careful consideration of coupling conditions. The Trt group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin.[1]

This guide outlines the standard Boc-SPPS cycle for incorporating this compound, discusses strategies to minimize racemization, details the final cleavage and deprotection procedure, and addresses potential side reactions and troubleshooting.

Key Performance Characteristics

The selection of a protecting group strategy for histidine is a critical decision in peptide synthesis. While direct quantitative comparative data for Boc-SPPS is limited, insights can be drawn from analogous Fmoc-SPPS studies and general principles of peptide chemistry.

Table 1: Qualitative Performance Characteristics of this compound

| Feature | Description |

| Side-Chain Protection | The bulky trityl group effectively prevents acylation and other reactions at the imidazole nitrogen. |

| Deprotection | The Trt group is removed under the same acidic conditions used for the final cleavage of the peptide from the resin (e.g., with TFA), streamlining the workflow.[1] |

| Racemization Potential | High. The Trt group offers only minor suppression of racemization. The imidazole nitrogen can catalyze the abstraction of the α-proton of the activated amino acid, leading to loss of stereochemical integrity.[2] |

| Solubility | Good solubility in common SPPS solvents like DMF and NMP. |

| Side Reactions | The primary concern is the generation of stable trityl cations during cleavage, which can lead to alkylation of sensitive residues like tryptophan and methionine if not properly scavenged.[1] |

Table 2: Quantitative Data on Racemization (Derived from Fmoc-SPPS studies)

| Coupling Condition | Protecting Group | % D-Isomer Formation |

| 50°C, 10 min | Fmoc-His(Trt)-OH | 6.8%[2][3] |

| 90°C, 2 min | Fmoc-His(Trt)-OH | >16%[2] |

Note: This data is from Fmoc-SPPS and serves as an indicator of the racemization potential of the Trityl protecting group on histidine. Similar trends are expected in Boc-SPPS.

Experimental Protocols

General Boc-SPPS Cycle for Incorporation of this compound

This protocol describes the manual steps for a single coupling cycle on a swollen resin.

-

Resin Swelling:

-

Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

-

Wash the resin with dimethylformamide (DMF) (3 x 1 min).

-

-

Boc Deprotection:

-

Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

-

Drain and treat again with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DMF (3 x 1 min).

-

-

Neutralization:

-

Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5 x 1 min).

-

-

Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2-3 equivalents), and HOBt (2-3 equivalents, recommended) in DMF.

-

Add DIEA (4-6 equivalents) to the activation mixture and allow to pre-activate for a minimal time (e.g., 1-2 minutes) to reduce the risk of racemization.

-

Coupling Reaction: Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[1][4]

-

-

Washing:

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Proceed to the next deprotection and coupling cycle.

-

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all protecting groups are removed.

-

Resin Preparation:

-

Perform a final N-terminal Boc deprotection as described above.

-

Wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

-

Cleavage Cocktail:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for the liberated trityl cations.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the peptide by adding the combined filtrate to cold diethyl ether (10-fold excess).

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of histidine racemization during peptide coupling.

Caption: Alkylation of tryptophan by the trityl cation during TFA cleavage.

Troubleshooting

Table 3: Common Issues and Solutions when using this compound

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of the this compound. - Peptide aggregation on the resin. | - Perform a second coupling (double coupling). - Switch to a more powerful coupling reagent like HATU or HCTU. - Increase the reaction temperature to 40-50°C (with caution, as this may increase racemization). - Use a solvent mixture known to disrupt aggregation, such as DCM/DMF or NMP. |

| High Levels of Racemization | - Prolonged pre-activation time. - Use of a strong base in excess. - Elevated coupling temperature. | - Minimize pre-activation time. - Use a carbodiimide-based coupling reagent (e.g., DIC) with an additive like HOBt or OxymaPure®.[5][6] - Avoid high temperatures if possible. - For highly sensitive syntheses, consider using an alternative protecting group like DNP or Bom. |

| Low Yield of Final Peptide | - Incomplete cleavage from the resin. - Alkylation side reactions leading to purification losses. | - Ensure a sufficient cleavage time (2-3 hours). - Use an adequate amount of scavenger (TIS) in the cleavage cocktail. - For peptides containing multiple sensitive residues (Trp, Met, Cys), consider a more complex scavenger cocktail. |

| Unexpected Side Products in Mass Spectrometry | - Alkylation of Trp or Met by trityl cations. - Incomplete removal of the Trt group. | - Confirm the presence and purity of scavengers in the cleavage cocktail. - Increase the cleavage reaction time or temperature slightly. - Optimize HPLC purification to separate side products. |

By following these protocols and considering the potential challenges, researchers can successfully incorporate this compound into their peptide synthesis workflows, leading to the efficient production of histidine-containing peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Recommended Coupling Reagents for Boc-His(Trt)-OH in Peptide Synthesis

Introduction

The incorporation of histidine residues into peptide sequences presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The imidazole side chain of histidine can act as an intramolecular catalyst, leading to a high propensity for racemization at the α-carbon during the carboxyl group activation and coupling steps.[1] The use of a side-chain protecting group is essential to mitigate this and other side reactions. The trityl (Trt) group, attached to the imidazole nitrogen, is a bulky and acid-labile protecting group that effectively suppresses N-acylation on the ring but only partially reduces the risk of racemization.[2]

The selection of an appropriate coupling reagent and protocol is therefore critical to ensure high stereochemical purity and coupling efficiency. These application notes provide a comparative overview of recommended coupling reagents for Boc-His(Trt)-OH, detailed experimental protocols, and best practices to minimize side reactions.

Mechanism of Histidine Racemization

Racemization of activated amino acids occurs via the abstraction of the α-proton, leading to an achiral enolate or oxazolone intermediate.[1][3] For histidine, the lone pair of electrons on the unprotected π-nitrogen of the imidazole ring is sufficiently basic to abstract the acidic α-proton of the activated carboxyl group.[2] This intramolecular pathway makes histidine particularly susceptible to epimerization.[2]

Caption: Mechanism of histidine racemization during peptide coupling.

Comparison of Recommended Coupling Reagents

The choice of coupling reagent significantly impacts coupling efficiency and the degree of racemization. While numerous reagents are available, they can be broadly categorized into carbodiimides (often with additives) and onium (aminium/uronium and phosphonium) salts.[3][4]

3.1. Primary Recommendation: Carbodiimides with Additives

For coupling this compound, the use of a carbodiimide-based reagent in conjunction with a racemization-suppressing additive is the most recommended strategy.[5] This approach balances high coupling efficiency with minimal epimerization.

-

Reagents: N,N'-Diisopropylcarbodiimide (DIC) is preferred over Dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct (diisopropylurea) is soluble in standard SPPS solvents like DMF, simplifying washing steps.[3]

-

Additives: 1-Hydroxybenzotriazole (HOBt) is a classic additive that effectively suppresses racemization by forming a less reactive HOBt-ester intermediate, which is less prone to oxazolone formation.[3][6][7] Newer additives like Oxyma Pure are non-explosive alternatives that can offer higher coupling rates and comparable or lower racemization levels than HOBt.[3][8]

3.2. Alternative Reagents: Onium Salts

Onium salts, such as HBTU (aminium) and PyBOP (phosphonium), are highly efficient coupling reagents known for rapid reaction times.[9][10]

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very popular and effective reagent.[10] However, a key drawback is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess or if pre-activation is too slow, leading to chain termination.[3][4][6]

-

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Couples amino acids as efficiently as HBTU, with rapid reaction kinetics.[10] Its byproducts are generally considered less hazardous than those from older phosphonium reagents like BOP.[9][10]

3.3. Quantitative Data Summary

Direct, side-by-side quantitative data for the racemization of this compound with various coupling reagents is limited. However, extensive studies on the analogous Fmoc-His(Trt)-OH provide strong evidence of the performance of these coupling strategies. The data below, derived from Fmoc-SPPS, serves as a reliable indicator for Boc-SPPS.

| Coupling Reagent/Additive | Class | Typical Yield | Racemization Level (D-Isomer %) | Key Advantages & Considerations |

| DIC / HOBt | Carbodiimide + Additive | High | Low (~1.0 - 2.5%)[11] | Recommended. Minimizes racemization; soluble urea byproduct.[3][5] Avoid prolonged pre-activation.[5] |

| DIC / Oxyma Pure | Carbodiimide + Additive | High | Low (~1.0 - 2.0%)[11] | Excellent non-explosive alternative to HOBt/HOAt; superior efficiency.[2][8] |